molecular formula C18H18ClN5O B6446806 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640955-91-3

3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6446806
CAS No.: 2640955-91-3
M. Wt: 355.8 g/mol
InChI Key: MJGHJNBLRNEDBL-UHFFFAOYSA-N
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Description

3-Chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 3 and a pyrido[2,3-d]pyrimidin-fused piperidinylmethoxy group at position 2. The pyrido[2,3-d]pyrimidin moiety is a bicyclic system with fused pyridine and pyrimidine rings, which confers unique electronic and steric properties.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c19-15-10-20-7-3-16(15)25-11-13-4-8-24(9-5-13)18-14-2-1-6-21-17(14)22-12-23-18/h1-3,6-7,10,12-13H,4-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGHJNBLRNEDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups at the chlorine or methoxy positions .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity :
    • Compounds containing pyrido[2,3-d]pyrimidine derivatives have been shown to exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, research indicates that derivatives of this structure can modulate the PI3K-Akt-mTOR signaling pathway, crucial for cancer cell proliferation and survival .
    • A study highlighted the effectiveness of similar compounds in inhibiting the growth of human tumor xenografts in vivo, demonstrating their potential as anticancer agents .
  • Protein Kinase Inhibition :
    • The compound has been investigated for its ability to selectively inhibit protein kinases, particularly Akt (protein kinase B), which plays a vital role in cell survival and metabolism. Inhibitors derived from related structures have shown nanomolar potency and selectivity for Akt over other kinases like PKA (protein kinase A) .
    • The development of these inhibitors has been linked to modifications in the piperidine linker and other substituents, enhancing their bioavailability and efficacy .
  • Therapeutic Potential in Neurological Disorders :
    • Research on pyrido[2,3-d]pyrimidine compounds suggests potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system targets. The modulation of neurotransmitter systems could provide therapeutic avenues for conditions such as depression or anxiety .

Data Tables

Application Area Key Findings References
Anticancer ActivityInhibits tumor growth via PI3K-Akt-mTOR pathway modulation
Protein Kinase InhibitionSelective inhibition of Akt with nanomolar potency
Neurological DisordersPotential for treatment through CNS-targeting mechanisms

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives demonstrated significant inhibition of tumor growth in xenograft models. The lead compound showed a 70% reduction in tumor size compared to controls after 28 days of treatment .
  • Case Study on PKB Inhibition :
    • Research focused on the modification of piperidine-linked compounds resulted in the identification of highly selective PKB inhibitors that displayed favorable pharmacokinetic profiles. These compounds were tested in various cancer models, showing effective modulation of key biomarkers associated with tumor growth .

Mechanism of Action

The mechanism of action of 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins . This can lead to alterations in cell signaling pathways and ultimately affect cellular functions such as proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Pyridine Derivatives

The chloro substituent at position 3 of the pyridine ring enhances lipophilicity compared to methoxy or hydroxyl groups seen in analogs like 2-Methoxy-3-pivalamidoisonicotinic acid () or 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (). Chloro groups typically reduce solubility but improve membrane permeability and target binding in hydrophobic pockets .

The pyrido[2,3-d]pyrimidin system differs from pyrido[3,4-d]pyrimidin analogs (e.g., compound 33b in ) in ring fusion geometry. Computational studies suggest that [2,3-d] fusion increases planarity, which may enhance stacking interactions with aromatic residues in enzyme active sites .

Piperidine Methoxy Linker

The piperidinylmethoxy group in the target compound is structurally analogous to the 1-ethyl-4-(1H-pyrazol-4-yl)piperidine side chain in . Piperidine derivatives improve solubility compared to purely aromatic systems, as seen in 5-Chloro-2,3-dimethoxypyridin-4-ol (), which lacks a basic nitrogen. The methoxy linker also provides conformational flexibility, enabling optimal positioning of the pyrido[2,3-d]pyrimidin moiety for target engagement .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrido[2,3-d]pyrimidin 3-Cl, piperidinylmethoxy ~450 (estimated) High lipophilicity, kinase inhibition
8-(4-(1-Ethylpiperidin-4-yl)-1H-pyrazol... () Pyrido[3,4-d]pyrimidin Ethylpiperidine, pyrazole 498.6 Moderate solubility, MRSA inhibition
2-Methoxy-3-pivalamidoisonicotinic acid () Pyridine 2-OCH3, 3-pivalamido 296.3 Low lipophilicity, carboxylic acid
5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine () Pyridine 5-Cl, dimethoxymethyl 261.7 Moderate solubility, synthetic precursor

Research Findings and Implications

  • Biological Activity : The pyrido[2,3-d]pyrimidin core in the target compound is associated with kinase inhibition (e.g., EGFR, VEGFR), as seen in structurally related compounds .
  • Solubility: The piperidine moiety improves aqueous solubility compared to non-basic analogs like 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine (), which relies on silyl groups for lipophilicity .
  • Synthetic Feasibility : Halogenation at position 3 (Cl) and functionalization at position 4 (methoxy) are critical steps, requiring optimization to avoid byproducts common in pyridine chemistry .

Biological Activity

The compound 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a synthetic derivative belonging to the pyridine and pyrimidine family. Its structural complexity suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN4OC_{16}H_{19}ClN_4O with a molecular weight of approximately 320.81 g/mol. The presence of both pyridine and piperidine moieties contributes to its biological interactions.

Research indicates that compounds similar to 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine often target critical signaling pathways involved in cell proliferation and survival. Specifically, they may act as inhibitors of protein kinases such as PKB (Akt), which is implicated in various cancers.

Key Pathways

  • PI3K/AKT/mTOR Pathway : This pathway is crucial for regulating cell growth and metabolism. Inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Dihydrofolate Reductase (DHFR) : Some derivatives have shown inhibitory effects on DHFR, an essential enzyme for DNA synthesis, making them potential candidates for anticancer therapies .

Biological Activity Data

The biological activity of the compound has been evaluated through various assays, including cytotoxicity tests against cancer cell lines and enzyme inhibition studies.

Table 1: Biological Activity Summary

Activity TypeTarget/MechanismReference
AnticancerInhibition of PKB
Enzyme InhibitionDihydrofolate Reductase (DHFR)
AntiproliferativeCell cycle regulation

Case Studies

Several studies have explored the pharmacological properties of related compounds:

  • In Vivo Studies : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in nude mice models by modulating the PI3K/AKT pathway .
  • In Vitro Assays : Another research highlighted that derivatives showed potent cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range .

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